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Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 2,3-Dimethoxy-6-nitropyridine. In the absence of directly published

experimental spectra for this specific compound, this document leverages established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS), supported by data from closely related analogues, to predict its

spectral features. This guide is intended for researchers, scientists, and professionals in drug

development, offering a robust framework for the identification and characterization of this and

similar substituted pyridine scaffolds. Detailed theoretical data, interpretation, and standardized

experimental protocols are presented to facilitate both theoretical understanding and practical

application.

Introduction
2,3-Dimethoxy-6-nitropyridine is a substituted pyridine derivative of interest in medicinal and

materials chemistry. The pyridine ring is a common motif in pharmaceuticals, and the presence

of methoxy and nitro groups can significantly influence the molecule's electronic properties,

reactivity, and biological activity.[1] Accurate spectroscopic characterization is paramount for

confirming the identity and purity of such compounds. This guide provides a detailed prediction

and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2,3-Dimethoxy-6-
nitropyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,3-Dimethoxy-6-nitropyridine is expected to show distinct signals

for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the

electron-withdrawing nitro group and the electron-donating methoxy groups.

Aromatic Protons: The pyridine ring has two remaining protons at the C4 and C5 positions.

These will form an AX spin system, appearing as two doublets.

The proton at C5 (H-5) is expected to be downfield due to the deshielding effect of the

adjacent nitro group. Its chemical shift is predicted to be in the range of δ 8.2 - 8.5 ppm.

For comparison, the proton at the 5-position in 2-methoxy-5-nitropyridine appears at δ

8.341 ppm.[2]

The proton at C4 (H-4) will be upfield relative to H-5 and is predicted to appear around δ

7.0 - 7.3 ppm.

The coupling constant between these two protons (JH4-H5) is expected to be in the range

of 8-9 Hz, typical for ortho-coupling in a pyridine ring.

Methoxy Groups: The two methoxy groups at C2 and C3 will each appear as a sharp singlet.

The methoxy group at C2 is predicted to have a chemical shift of approximately δ 4.0 - 4.2

ppm. In 2-methoxy-5-nitropyridine, the methoxy group appears at δ 4.055 ppm.[2]

The methoxy group at C3 is expected to be at a similar chemical shift, around δ 3.9 - 4.1

ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2,3-Dimethoxy-6-
nitropyridine
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 8.2 - 8.5 Doublet (d) 8 - 9

H-4 7.0 - 7.3 Doublet (d) 8 - 9

OCH₃ (C2) 4.0 - 4.2 Singlet (s) -

OCH₃ (C3) 3.9 - 4.1 Singlet (s) -

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.

Aromatic Carbons:

The carbon bearing the nitro group (C6) will be significantly deshielded, with a predicted

chemical shift in the range of δ 155 - 160 ppm.

The carbons bearing the methoxy groups (C2 and C3) are also expected to be downfield,

likely in the region of δ 150 - 155 ppm (C2) and δ 140 - 145 ppm (C3).

The remaining aromatic carbons, C4 and C5, are predicted to have chemical shifts of

approximately δ 110 - 115 ppm and δ 120 - 125 ppm, respectively.

Methoxy Carbons: The two methoxy carbons will appear as sharp signals in the upfield

region of the spectrum, around δ 55 - 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Dimethoxy-6-nitropyridine
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Carbon Predicted Chemical Shift (δ, ppm)

C6 155 - 160

C2 150 - 155

C3 140 - 145

C5 120 - 125

C4 110 - 115

OCH₃ 55 - 60

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dimethoxy-6-nitropyridine in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Use a standard NMR spectrometer with a proton frequency of at least 300

MHz.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-

5 seconds.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak or an internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Absorption Bands
The IR spectrum of 2,3-Dimethoxy-6-nitropyridine is expected to show characteristic

absorption bands for the nitro group, the aromatic ring, and the methoxy groups.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are the hallmark

of the nitro group.

Asymmetric stretch: 1520 - 1560 cm⁻¹ (strong)

Symmetric stretch: 1340 - 1370 cm⁻¹ (strong)

Aromatic Ring (C=C and C=N): Stretching vibrations of the pyridine ring will appear in the

region of 1400 - 1600 cm⁻¹.

C-O Stretching: The C-O bonds of the methoxy groups will exhibit strong stretching

vibrations around 1020 - 1250 cm⁻¹.

C-H Stretching:

Aromatic C-H stretching: 3000 - 3100 cm⁻¹ (weak to medium)

Aliphatic C-H stretching (from methoxy groups): 2850 - 3000 cm⁻¹ (medium)

Table 3: Predicted IR Absorption Frequencies for 2,3-Dimethoxy-6-nitropyridine
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Functional Group Vibration Type
Predicted
Frequency (cm⁻¹)

Intensity

NO₂ Asymmetric Stretch 1520 - 1560 Strong

NO₂ Symmetric Stretch 1340 - 1370 Strong

Aromatic Ring C=C, C=N Stretch 1400 - 1600 Medium to Strong

C-O Stretch 1020 - 1250 Strong

Aromatic C-H Stretch 3000 - 3100 Weak to Medium

Aliphatic C-H Stretch 2850 - 3000 Medium

Experimental Protocol for IR Spectroscopy
Sample Preparation:

Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press

into a thin pellet.

ATR: Place the sample directly on the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum over the range of 4000 - 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
The molecular formula of 2,3-Dimethoxy-6-nitropyridine is C₇H₈N₂O₄.

Molecular Ion Peak (M⁺): The molecular weight is 184.15 g/mol . The electron ionization (EI)

mass spectrum is expected to show a prominent molecular ion peak at m/z = 184.

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through

several pathways:

Loss of a methyl radical (•CH₃): A peak at m/z = 169 ([M-15]⁺) is expected from the loss of

a methyl group from one of the methoxy substituents.

Loss of a methoxy radical (•OCH₃): A peak at m/z = 153 ([M-31]⁺) is anticipated.

Loss of nitric oxide (•NO): A fragment at m/z = 154 ([M-30]⁺) could be observed.

Loss of nitrogen dioxide (•NO₂): A significant peak at m/z = 138 ([M-46]⁺) is highly

probable.

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system (e.g., direct insertion probe for solids, or coupled with a gas

chromatograph for volatile samples).

Ionization: Use a standard ionization technique such as electron ionization (EI) at 70 eV.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio.

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Visualizations
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Molecular Structure
Caption: Molecular structure of 2,3-Dimethoxy-6-nitropyridine.

Predicted Mass Spectrometry Fragmentation

[C₇H₈N₂O₄]⁺˙
m/z = 184

[C₆H₅N₂O₄]⁺
m/z = 169

- •CH₃

[C₇H₈N₂O₃]⁺˙
m/z = 154- •NO

[C₇H₈NO₂]⁺
m/z = 138

- •NO₂

[C₆H₅NO₃]⁺
m/z = 153

- •OCH₃

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2,3-Dimethoxy-6-nitropyridine in EI-MS.

Conclusion
This technical guide provides a detailed theoretical framework for the spectroscopic analysis of

2,3-Dimethoxy-6-nitropyridine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with

the provided experimental protocols, offer a valuable resource for the synthesis, identification,

and characterization of this compound. The interpretation of the spectral data is based on

established principles and data from analogous structures, ensuring a high degree of

confidence in the predictions. This guide serves as a practical tool for researchers working with

substituted pyridines and highlights the power of spectroscopic methods in modern chemical

research.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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